Isotopic Mass Shift of +12 Da Enables Baseline-Resolved Quantification of 3,3'-MDSA Versus Unlabeled Analyte in Complex Biological Matrices
3,3'-Methylenedisalicylic Acid-13C12 possesses a molecular weight of 300.16 Da, representing a +12.00 Da shift from the unlabeled 3,3'-methylenedisalicylic acid (monoisotopic mass 288.06 Da; average mass 288.26 Da) . This mass difference ensures complete baseline separation from the unlabeled analyte in both low-resolution (unit mass) and high-resolution mass spectrometry, fulfilling the core requirement for a stable isotope-labeled internal standard: a minimum mass shift of +3 Da to avoid overlap with the natural isotopic envelope of the target analyte [1]. In the context of aurintricarboxylic acid (ATA) fragment analysis, where low-molecular-weight components such as 3,3'-MDSA must be quantified in the presence of polymeric mixtures and biological matrix components, this +12 Da shift provides unambiguous signal discrimination without isotopic cross-talk [2].
| Evidence Dimension | Mass shift for MS differentiation (ΔM) |
|---|---|
| Target Compound Data | +12.00 Da (13C12-labeled vs 12C unlabeled) |
| Comparator Or Baseline | Unlabeled 3,3'-MDSA: 288.06 Da (monoisotopic), natural abundance 13C (1.1% per carbon) producing overlapping isotope peaks |
| Quantified Difference | +12.00 Da; exceeds the +3 Da minimum threshold for IS-MS by 4-fold |
| Conditions | Mass spectrometry quantification: the natural abundance M+1 peak of C15H12O6 is approximately 16.5% of the monoisotopic peak; a +12 Da shift entirely escapes this interference zone. |
Why This Matters
This unambiguous mass separation directly enables accurate stable isotope dilution quantification of 3,3'-MDSA in scenarios where unlabeled standard cannot be independently detected, such as endogenous analyte measurement in biological fluids or complex ATA polymer digests.
- [1] IonSource. 'Mass Spectrometry Quantitation: Internal Standards'. Recommendation: isotopic label should produce mass shift ≥3 amu to avoid natural abundance overlap. View Source
- [2] Wang, P., Kozlowski, J.F. and Cushman, M. (1992) 'Isolation and structure elucidation of low molecular weight components of aurintricarboxylic acid (ATA)', Journal of Organic Chemistry, 57, pp. 3861–3866. View Source
